molecular formula C18H19Cl2NO2 B4334894 2,4-DICHLORO-6-(4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENOL

2,4-DICHLORO-6-(4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENOL

Cat. No.: B4334894
M. Wt: 352.3 g/mol
InChI Key: ZOUTWXHUFJXHHG-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol is a complex organic compound characterized by its unique structure, which includes a benzoxazine ring fused with a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-6-(4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENOL typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with 4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium iodide in acetone.

Major Products

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-6-(4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: A simpler compound with similar halogen substitution but lacking the benzoxazine ring.

    4,4-Diethyl-1,4-dihydro-2H-3,1-benzoxazine: Contains the benzoxazine ring but lacks the phenol group and halogen substitutions.

Uniqueness

2,4-Dichloro-6-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol is unique due to its combined structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,4-dichloro-6-(4,4-diethyl-1,2-dihydro-3,1-benzoxazin-2-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO2/c1-3-18(4-2)13-7-5-6-8-15(13)21-17(23-18)12-9-11(19)10-14(20)16(12)22/h5-10,17,21-22H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUTWXHUFJXHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=CC=CC=C2NC(O1)C3=C(C(=CC(=C3)Cl)Cl)O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-DICHLORO-6-(4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENOL
Reactant of Route 2
2,4-DICHLORO-6-(4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENOL
Reactant of Route 3
2,4-DICHLORO-6-(4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENOL
Reactant of Route 4
2,4-DICHLORO-6-(4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENOL
Reactant of Route 5
2,4-DICHLORO-6-(4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENOL
Reactant of Route 6
2,4-DICHLORO-6-(4,4-DIETHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PHENOL

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